molecular formula C13H13ClF3N3O2S B4586632 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4586632
M. Wt: 367.78 g/mol
InChI Key: UBTNVOBSTOXAMF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H13ClF3N3O2S and its molecular weight is 367.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0369100 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Researchers have been interested in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, due to their potential antibacterial properties. For instance, Azab et al. (2013) explored the synthesis and antibacterial evaluation of new heterocyclic compounds demonstrating significant antibacterial activities. Similarly, El‐Emary et al. (2002) investigated the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting their potential in fighting bacterial infections (Azab, Youssef, & El‐Bordany, 2013); (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Anti-inflammatory Properties

The exploration of this compound derivatives for anticancer and anti-inflammatory applications has also been a focus. Küçükgüzel et al. (2013) synthesized derivatives evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, uncovering compounds with potential therapeutic applications. Ghorab et al. (2015) further explored the antiproliferative activities of sulfonamide derivatives, including their radiosensitizing evaluation, offering insights into their use as anticancer agents (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013); (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition

Another area of interest is the synthesis and characterization of this compound derivatives for enzyme inhibition, particularly targeting carbonic anhydrase isozymes. Büyükkıdan et al. (2017) synthesized metal complexes of a pyrazole-based sulfonamide, showing significant inhibition of human erythrocyte carbonic anhydrase isozymes I and II, suggesting potential for treating conditions like glaucoma and other diseases related to enzyme dysfunction (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Environmental Applications

The oxidation of pharmaceuticals during water treatment processes, including those containing sulfonamide moieties, has been examined for their reactivity with chlorine dioxide. Huber et al. (2005) investigated the potential of chlorine dioxide for oxidizing pharmaceuticals during water treatment, indicating the broader environmental relevance of compounds like this compound (Huber, Korhonen, Ternes, & von Gunten, 2005).

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-3-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O2S/c1-3-20-7-12(8(2)18-20)23(21,22)19-11-5-4-9(14)6-10(11)13(15,16)17/h4-7,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVOBSTOXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.